カルボデナフィル

説明

Carbodenafil is a compound related to Sildenafil (UK-92480), which is found in health foods . Sildenafil is a potent phosphodiesterase type 5 (PDE5) inhibitor with an IC50 of 5.22 nM .

Molecular Structure Analysis

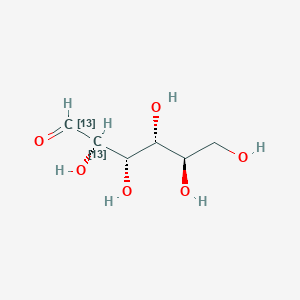

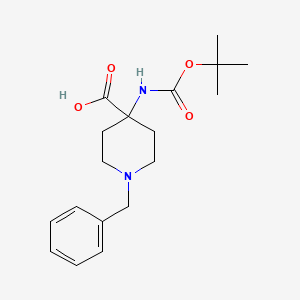

The molecular weight of Carbodenafil is 452.55 . Its molecular formula is C24H32N6O3 . The IUPAC name is 5-{2-ethoxy-5-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one .Physical And Chemical Properties Analysis

Carbodenafil has a molecular weight of 452.56 . It is a solid at room temperature .科学的研究の応用

医薬品分析

カルボデナフィルは、医薬品分析の分野で使用されています。 例えば、違法なコーヒー粉末製品から単離および特性評価されました . この研究は、製品の組成を理解し、消費の安全性を確保するために実施されました .

生薬中の化学的混入物の検出

カルボデナフィルは、生薬中の化学的混入物として検出されています . 生薬中のこのような未申告の合成薬物の存在は、潜在的に有害な影響を与える可能性があります . したがって、生薬中の混入薬物の判定のための信頼性の高い分析技術の開発が注目されています .

液体クロマトグラフィータンデム質量分析法(LC-MS/MS)

カルボデナフィルは、液体クロマトグラフィータンデム質量分析法(LC-MS/MS)の分野で使用されています。 症例報告では、デスメチルカルボデナフィルの確認はLC-MS/MSを使用して行われました . この方法は、LC-TOF-MSよりも感度が高く、特異性があります .

法中毒学

法中毒学の分野では、カルボデナフィルは、特定の医学的状態の原因を理解するために使用されます。 例えば、症例報告では、致死的な毒性症例でデスメチルカルボデナフィルの存在が確認されました .

食品安全

カルボデナフィルは、違法なコーヒー粉末製品で発見されています . これは、食品の安全性を確保するために、そのような化合物を検出および特性評価することが重要な食品安全の分野における関連性を強調しています

作用機序

Target of Action

Carbodenafil, also known as Fondenafil, is a potent inhibitor of phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in the physiological mechanism of penile erection .

Mode of Action

Carbodenafil enhances the effect of nitric oxide (NO) by inhibiting PDE5, which is responsible for the degradation of cGMP in the corpus cavernosum . When sexual stimulation causes local release of NO, inhibition of PDE5 by Carbodenafil causes increased levels of cGMP in the corpus cavernosum, resulting in smooth muscle relaxation and inflow of blood to the corpus cavernosum .

Biochemical Pathways

The primary biochemical pathway affected by Carbodenafil is the NO-cGMP pathway. In this pathway, NO activates the enzyme guanylate cyclase, which results in increased levels of cGMP. This leads to smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and penile erection .

Result of Action

The molecular and cellular effects of Carbodenafil’s action primarily involve the relaxation of smooth muscle cells in the corpus cavernosum, leading to increased blood flow and penile erection . This is achieved through the inhibition of PDE5 and subsequent increase in cGMP levels .

Action Environment

The action, efficacy, and stability of Carbodenafil can be influenced by various environmental factors. For instance, the presence of other medications can impact its metabolism and effectiveness. Additionally, factors such as diet, age, liver and kidney function, and overall health status can also influence the drug’s action and efficacy . .

Safety and Hazards

将来の方向性

While specific future directions for Carbodenafil are not mentioned in the literature, PDE5 inhibitors as a class continue to be a subject of research. It’s anticipated that more PDE5 inhibitors will be clinically available in the future .

Relevant Papers A case report of fatal desmethyl Carbodenafil toxicity has been published in the Journal of Analytical Toxicology . This is the first known case of fatal intoxication by desmethyl Carbodenafil, a phosphodiesterase-5 inhibitor that is not approved for use in the United States .

生化学分析

Biochemical Properties

Carbodenafil, like Sildenafil, is a potent inhibitor of PDE5 . The inhibition of PDE5 leads to an increase in the levels of cGMP, which enhances the vasodilatory effect of nitric oxide, leading to penile erection . This suggests that Carbodenafil may interact with the same enzymes, proteins, and other biomolecules as Sildenafil.

Cellular Effects

Given its similarity to Sildenafil, it is likely that Carbodenafil influences cell function by modulating the activity of PDE5 and thereby affecting cell signaling pathways and gene expression related to the regulation of cGMP levels .

Molecular Mechanism

Carbodenafil likely exerts its effects at the molecular level by binding to PDE5 and inhibiting its activity . This inhibition prevents the breakdown of cGMP, leading to increased levels of cGMP in the cell. Increased cGMP levels can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

A case report of fatal intoxication by desmethyl carbodenafil, a metabolite of Carbodenafil, suggests that the compound and its metabolites can be detected in human blood .

Metabolic Pathways

Given its structural similarity to Sildenafil, it is likely that Carbodenafil is metabolized through similar pathways .

Transport and Distribution

Given its structural similarity to Sildenafil, it is likely that Carbodenafil is transported and distributed in a similar manner .

Subcellular Localization

Given its structural similarity to Sildenafil, it is likely that Carbodenafil is localized in a similar manner .

特性

IUPAC Name |

5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N6O3/c1-5-8-18-20-21(28(4)27-18)23(31)26-22(25-20)17-15-16(9-10-19(17)33-7-3)24(32)30-13-11-29(6-2)12-14-30/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQTXDVBJLRWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)CC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747822 | |

| Record name | 5-[2-Ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

944241-52-5 | |

| Record name | Carbodenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944241525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[2-Ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBODENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71OOU63R8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benz[a]anthracene-7-chloromethane-13C](/img/structure/B589463.png)

![Cyclopentanecarboxylic acid, 3-(1-propenyl)-, [1alpha,3alpha(Z)]- (9CI)](/img/no-structure.png)

![Benz[a]anthracene-7-methanol-13C](/img/structure/B589468.png)

![[[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester](/img/structure/B589479.png)